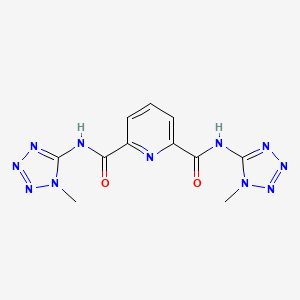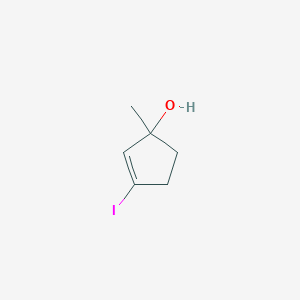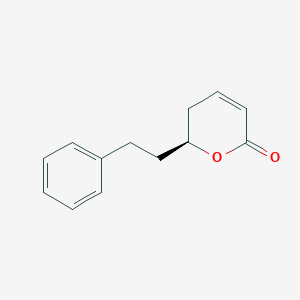![molecular formula C12H21N3O12S3 B12571130 1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 595544-79-9](/img/structure/B12571130.png)
1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-: is a complex organic compound that features a triazine ring substituted with three propanesulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.
Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.
Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triol: A simpler triazine derivative without the propanesulfonic acid groups.
2,4,6-Tris(2-hydroxyethylamino)-1,3,5-triazine: Another triazine compound with different substituents.
Uniqueness
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is unique due to the presence of three propanesulfonic acid groups, which impart distinct chemical and physical properties, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
595544-79-9 |
|---|---|
Formule moléculaire |
C12H21N3O12S3 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24) |
Clé InChI |
OHOQHYRHZGKXBE-UHFFFAOYSA-N |
SMILES canonique |
C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)

![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)


![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
